

4-Ethoxy-3-(trifluoromethyl)cinnamic acid

chemical properties

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Compound of Interest

Compound Name: 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Cat. No.: B1398214

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An In-depth Technical Guide to **4-Ethoxy-3-(trifluoromethyl)cinnamic acid**

Introduction

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a substituted derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. Cinnamic acid and its derivatives are of significant interest to the scientific community due to their wide range of biological activities and applications as building blocks in organic synthesis.[1][2] The presence of an ethoxy group at the 4-position and a trifluoromethyl (CF₃) group at the 3-position of the phenyl ring suggests potentially enhanced biological efficacy and modified physicochemical properties. The electron-withdrawing trifluoromethyl group is known to improve metabolic stability and bioavailability in drug candidates.[3] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of **4-Ethoxy-3-(trifluoromethyl)cinnamic acid**, tailored for researchers in chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4-Ethoxy-3-(trifluoromethyl)cinnamic acid** are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Core Chemical Properties

Property	Value	Source
CAS Number	1206594-24-2	[4][5]
Molecular Formula	C ₁₂ H ₁₁ F ₃ O ₃	[4]
Molecular Weight	260.21 g/mol	[4]
Appearance	White to almost white powder/crystal	[3] (analogue)

| Stereochemistry | (2E) / trans |[4] |

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	3.1	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	6	[4]
Rotatable Bond Count	4	[4]
Topological Polar Surface Area	46.5 Å ²	[4]

| Complexity | 312 |[4] |

Synthesis Protocol

The most common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation, specifically the Verley-Doebner modification, which involves the reaction of a substituted benzaldehyde with malonic acid.[6][7]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for synthesizing structurally similar cinnamic acids.[6][7][8]

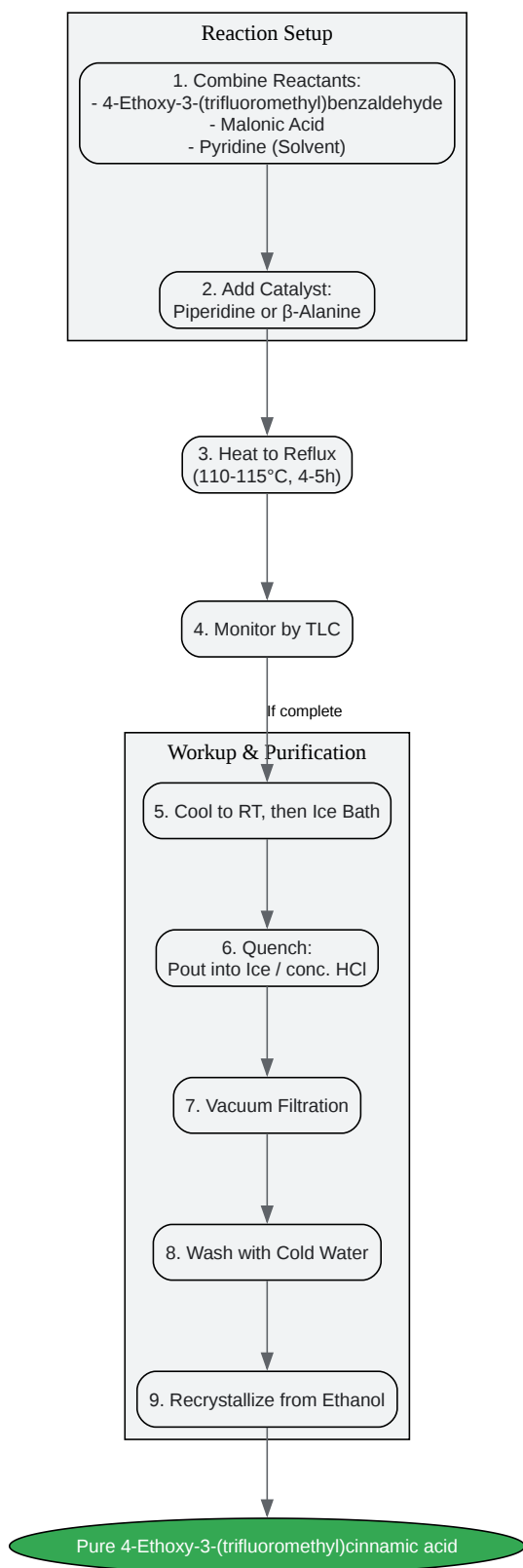
Materials:

- 4-Ethoxy-3-(trifluoromethyl)benzaldehyde
- Malonic acid (2 molar equivalents)
- Pyridine (as solvent)
- Piperidine or β -alanine (as catalyst)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (for recrystallization)
- Deionized water

Procedure:

- In a round-bottomed flask equipped with a reflux condenser, dissolve 4-Ethoxy-3-(trifluoromethyl)benzaldehyde (1 molar equivalent) and malonic acid (2 molar equivalents) in pyridine (approx. 3-4 mL per gram of aldehyde).
- Add a catalytic amount of piperidine (e.g., 0.1 molar equivalents) or β -alanine to the solution.
[7][9]
- Heat the reaction mixture to reflux (approximately 110-115 °C) for 4-5 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
- Slowly and cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[7][8] This will neutralize the pyridine and precipitate the crude product.
- Collect the resulting solid precipitate by vacuum filtration.

- Wash the collected solid thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
- Dry the crude product.
- Recrystallize the dried solid from ethanol to yield pure **4-Ethoxy-3-(trifluoromethyl)cinnamic acid**.[\[10\]](#)



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Figure 1. Synthesis workflow for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Spectral Data

While specific spectra for **4-Ethoxy-3-(trifluoromethyl)cinnamic acid** are not widely published, the expected spectral characteristics can be inferred from analogous compounds.

- ¹H NMR: The spectrum is expected to show characteristic signals for the trans-vinylic protons as two doublets with a large coupling constant ($J \approx 16$ Hz). Aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm). The ethoxy group will present as a quartet and a triplet in the upfield region. The acidic proton of the carboxyl group will appear as a broad singlet.
- ¹³C NMR: The spectrum will show signals for the carboxyl carbon (~167-170 ppm), aromatic carbons, and the vinylic carbons. The trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached.[\[11\]](#)
- IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), the C=C stretch of the alkene and aromatic ring (~1600-1650 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[\[12\]](#)[\[13\]](#)
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (260.21).

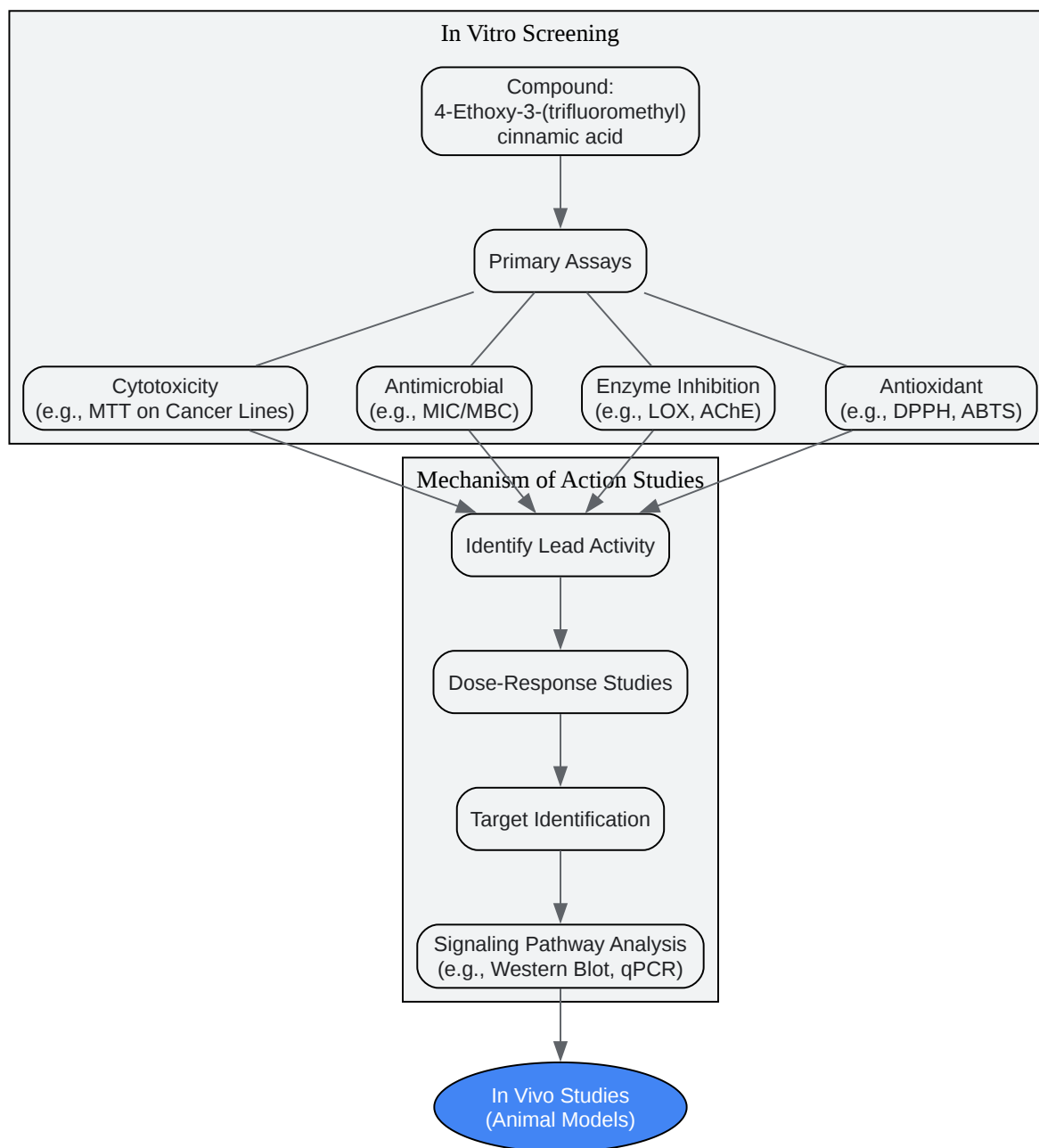
Biological Activity and Research Applications

Cinnamic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[\[1\]](#)[\[14\]](#)[\[15\]](#)

- Anticancer Potential: Many cinnamic acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[\[2\]](#)[\[14\]](#) The substitution pattern on the phenyl ring is crucial for this activity.
- Antimicrobial Activity: The cinnamate structure is a known pharmacophore in antimicrobial agents, with activity reported against a range of bacteria and fungi.[\[2\]](#)

- Enzyme Inhibition: Certain derivatives have shown potential as enzyme inhibitors, for example, against cholinesterases, which is relevant for neurodegenerative disease research. [\[1\]](#)
- Pharmaceutical and Agrochemical Synthesis: As a functionalized building block, this compound can serve as a key intermediate in the synthesis of more complex pharmaceuticals and agrochemicals. [\[3\]](#)

The trifluoromethyl group is a key feature, often incorporated into drug candidates to increase metabolic stability and cell membrane permeability, potentially enhancing the compound's overall biological effect. [\[3\]](#)



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Figure 2. Logical workflow for biological screening of a novel cinnamic acid derivative.

Safety and Handling

Based on safety data for the compound and its close analogues, **4-Ethoxy-3-(trifluoromethyl)cinnamic acid** should be handled with appropriate care in a laboratory setting.^[16]

Table 3: Hazard Identification and Precautionary Measures

Category	Information	Source(s)
GHS Hazard Statements	Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).	[16] [17]
Prevention	Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area.	[16]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.	[16]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.	[16]
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.	[16]
Storage	Store in a well-ventilated place. Keep container tightly closed.	[16]

| Incompatible Materials | Oxidizing agents. [\[\[18\]](#) |

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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